molecular formula C15H15ClO B14587521 3-[(3-Chlorophenyl)methyl]-2,6-dimethylphenol CAS No. 61259-74-3

3-[(3-Chlorophenyl)methyl]-2,6-dimethylphenol

Cat. No.: B14587521
CAS No.: 61259-74-3
M. Wt: 246.73 g/mol
InChI Key: PCMNVCLGHYQVBP-UHFFFAOYSA-N
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Description

3-[(3-Chlorophenyl)methyl]-2,6-dimethylphenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its unique structure, which includes a chlorinated phenyl group and two methyl groups attached to the phenol ring. It is used in various chemical and industrial applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Chlorophenyl)methyl]-2,6-dimethylphenol typically involves the alkylation of 2,6-dimethylphenol with 3-chlorobenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or xylene to achieve the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. The process may involve continuous flow reactors and the use of catalysts to enhance the reaction rate and selectivity. Purification steps such as distillation or crystallization are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Chlorophenyl)methyl]-2,6-dimethylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenols.

Scientific Research Applications

3-[(3-Chlorophenyl)methyl]-2,6-dimethylphenol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(3-Chlorophenyl)methyl]-2,6-dimethylphenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For instance, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylphenol: Lacks the chlorinated phenyl group, making it less reactive in certain substitution reactions.

    3-Chlorophenol: Lacks the additional methyl groups, affecting its physical and chemical properties.

    4-Chlorophenylmethanol: Contains a hydroxyl group on the benzyl carbon instead of the phenol ring.

Uniqueness

3-[(3-Chlorophenyl)methyl]-2,6-dimethylphenol is unique due to the presence of both the chlorinated phenyl group and the two methyl groups on the phenol ring. This combination of functional groups imparts distinctive reactivity and properties, making it valuable for specific chemical and industrial applications.

Properties

CAS No.

61259-74-3

Molecular Formula

C15H15ClO

Molecular Weight

246.73 g/mol

IUPAC Name

3-[(3-chlorophenyl)methyl]-2,6-dimethylphenol

InChI

InChI=1S/C15H15ClO/c1-10-6-7-13(11(2)15(10)17)8-12-4-3-5-14(16)9-12/h3-7,9,17H,8H2,1-2H3

InChI Key

PCMNVCLGHYQVBP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)CC2=CC(=CC=C2)Cl)C)O

Origin of Product

United States

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